molecular formula C11H12O2 B14288089 3-Benzyl-1-hydroxybut-3-en-2-one CAS No. 137967-23-8

3-Benzyl-1-hydroxybut-3-en-2-one

Cat. No.: B14288089
CAS No.: 137967-23-8
M. Wt: 176.21 g/mol
InChI Key: IUVHZSIEQPISCP-UHFFFAOYSA-N
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Description

3-Benzyl-1-hydroxybut-3-en-2-one is an organic compound with the molecular formula C11H12O2 It is characterized by a benzyl group attached to a hydroxybutenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-hydroxybut-3-en-2-one typically involves the reaction of benzyl bromide with 3-hydroxybut-3-en-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide ion by the hydroxybutenone moiety .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-hydroxybut-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyl-1-hydroxybut-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-1-hydroxybut-3-en-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl group can participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: Similar structure but lacks the hydroxybutenone moiety.

    Benzyl ketone: Contains a ketone group instead of the hydroxy group.

    Phenylbutenone: Similar but lacks the benzyl group

Uniqueness

3-Benzyl-1-hydroxybut-3-en-2-one is unique due to the presence of both a benzyl group and a hydroxybutenone structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

137967-23-8

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-benzyl-1-hydroxybut-3-en-2-one

InChI

InChI=1S/C11H12O2/c1-9(11(13)8-12)7-10-5-3-2-4-6-10/h2-6,12H,1,7-8H2

InChI Key

IUVHZSIEQPISCP-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1=CC=CC=C1)C(=O)CO

Origin of Product

United States

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